molecular formula C11H20O B8636313 3,7-Nonadien-2-ol, 4,8-dimethyl-

3,7-Nonadien-2-ol, 4,8-dimethyl-

Cat. No. B8636313
M. Wt: 168.28 g/mol
InChI Key: NYPOJSCNHYUZRG-UHFFFAOYSA-N
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Patent
US09441185B2

Procedure details

Methyl lithium in tetrahydrofuran (THF) (1.6 L, 1 M) was charged to a flame dried 3 L reaction flask equipped with a thermometer, a mechanical stirrer, condenser, and an addition funnel. Citral was added dropwise for over 2-2.5 hours. The reaction mixture was aged until the conversion rate was greater than 90%. The reaction mixture was cooled to lower than 30° C. and quenched by the slow addition of HCl (pH<5.10%). The aqueous phase was extracted three times with toluene (100 mL) and the extracts were added to the crude reaction mixture. The crude reaction mixture was then washed with saturated sodium bicarbonate (500 mL) followed by saturated salt solution and dried over anhydrous sodium sulphate. The crude reaction mixture was concentrated. The solvents were recovered via a rotary evaporator to provide 8-hydroxy-2,6-dimethyl-nona-2,6-diene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][C:4](=[CH:6][CH2:7][CH2:8][C:9](=[CH:11][CH:12]=[O:13])[CH3:10])[CH3:5]>O1CCCC1>[OH:13][CH:12]([CH3:1])[CH:11]=[C:9]([CH3:10])[CH2:8][CH2:7][CH:6]=[C:4]([CH3:3])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
1.6 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
3 L reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a mechanical stirrer, condenser, and an addition funnel
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of HCl (pH<5.10%)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with toluene (100 mL)
ADDITION
Type
ADDITION
Details
the extracts were added to the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
was then washed with saturated sodium bicarbonate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The solvents were recovered via a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
OC(C=C(CCC=C(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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